molecular formula C9H9F4NO B1404232 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine CAS No. 1186048-81-6

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine

Cat. No. B1404232
M. Wt: 223.17 g/mol
InChI Key: FQPPBUYQDXZSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine (FTME) is an amine compound that has been studied extensively in the scientific community. It is a versatile compound that can be used in a variety of applications, ranging from synthesis to medicinal research. FTME has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study these effects.

Scientific Research Applications

Antipsychotic and Neuroprotective Potential

  • 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, which include compounds similar to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, have shown potential as antipsychotic agents. These compounds exhibit anti-dopaminergic properties, making them useful in treating conditions like schizophrenia, dependency, and neurodegenerative disorders. Their activity encompasses neuroleptic, neuroprotective, and antiaddictive effects (Habernickel, 2003).

Dopamine Receptor Affinity

  • The synthesis and study of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives have revealed their binding affinities for dopamine receptors. These compounds, structurally related to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, are important in understanding dopamine receptor interactions, contributing to research in neurotransmitter systems and potential therapeutic applications (Claudi et al., 1990).

Central Dopamine Receptor Agonistic Effect

  • 2-(4-Fluoro-3-hydroxyphenyl)ethylamines have been investigated for their central D-2 dopamine receptor agonistic effects. Their impact on behavior, as observed in animal models, suggests a significant role in modulating dopamine-related functions in the central nervous system (Ferrari & Claudi, 1991).

Structure-Activity Relationships

  • N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives have been synthesized and their structure-activity relationships explored, focusing on their interaction with dopamine receptors. This research is crucial in developing more effective dopaminergic agents (Claudi et al., 1992).

Beta-Blocker Conformations

  • Studies on molecules like 2-phenoxy ethylamine, which share structural similarities with 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, help in understanding the conformation and structure of beta-blockers, a class of drugs used primarily in cardiovascular diseases (Macleod & Simons, 2004).

Intracellular pH Measurement

  • Fluorinated aminophenol derivatives, related to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, have been developed as pH-sensitive probes. These compounds aid in the measurement of intracellular pH, a critical factor in various biological processes (Rhee, Levy, & London, 1995).

Herbicide Development

  • The compound has been used in the synthesis of novel herbicides, such as Beflubutamid. This application demonstrates the versatility of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine in agricultural chemistry (Chen Huan-you, 2012).

Future Directions

: ChemSpider: Methyl 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoate : CHEBI: N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide : Crystal structure of (E)-2-(4-fluoro-3-(trifluoromethyl)benzylidene

properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPPBUYQDXZSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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